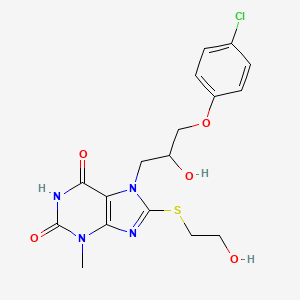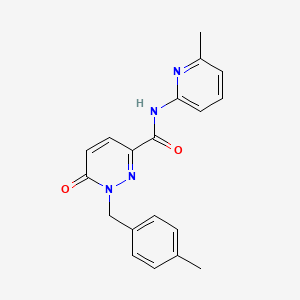![molecular formula C23H16FN3O B2521678 3-(4-fluorophényl)-1-(4-méthoxyphényl)-1H-pyrazolo[4,3-c]quinoléine CAS No. 932463-89-3](/img/structure/B2521678.png)
3-(4-fluorophényl)-1-(4-méthoxyphényl)-1H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory and antimicrobial activities. It is often used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal research, this compound is investigated for its potential as a therapeutic agent. Studies have shown its efficacy in inhibiting the growth of cancer cells and reducing inflammation, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety.
-
Step 1: Synthesis of Pyrazole Ring
Starting Materials: 4-fluoroacetophenone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 4-fluorophenylhydrazine.
-
Step 2: Formation of Pyrazoloquinoline
Starting Materials: 4-fluorophenylhydrazine and 4-methoxybenzaldehyde.
Reaction Conditions: The mixture is heated in the presence of a catalytic amount of acetic acid to form the pyrazoloquinoline core.
-
Step 3: Cyclization
Starting Materials: The intermediate from step 2 and an appropriate quinoline precursor.
Reaction Conditions: Cyclization is achieved through heating in a suitable solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-Methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to its analogs, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability and bioavailability, making it more effective in biological systems. Additionally, the methoxy group contributes to its solubility and ability to cross cell membranes.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-12-10-17(11-13-18)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)15-6-8-16(24)9-7-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGJPHTDXQHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)


![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

![N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2521606.png)
![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)



![4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2521617.png)
